Cas no 2137618-12-1 (Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester)

Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester
- ethyl 4-amino-3-cycloheptylbutanoate
- 2137618-12-1
- EN300-364212
-
- インチ: 1S/C13H25NO2/c1-2-16-13(15)9-12(10-14)11-7-5-3-4-6-8-11/h11-12H,2-10,14H2,1H3
- InChIKey: XORMNHKVPGFSQK-UHFFFAOYSA-N
- ほほえんだ: C1(C(CN)CC(OCC)=O)CCCCCC1
計算された属性
- せいみつぶんしりょう: 227.188529040g/mol
- どういたいしつりょう: 227.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 0.975±0.06 g/cm3(Predicted)
- ふってん: 323.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.10(Predicted)
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364212-0.25g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-364212-0.1g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-364212-2.5g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 2.5g |
$1791.0 | 2023-03-02 | ||
Enamine | EN300-364212-0.05g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-364212-1.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-364212-5.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-364212-10.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 10.0g |
$3929.0 | 2023-03-02 | ||
Enamine | EN300-364212-0.5g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.5g |
$877.0 | 2023-03-02 |
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 関連文献
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl esterに関する追加情報
Professional Introduction to Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester (CAS No: 2137618-12-1)
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester, identified by the Chemical Abstracts Service Number (CAS No) 2137618-12-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cycloheptane core substituted with a propanoic acid moiety and an ethyl ester group, incorporates a β-(aminomethyl) functional group, making it a versatile intermediate for the development of novel therapeutic agents. The unique structural attributes of this molecule position it as a promising candidate for further exploration in medicinal chemistry.
The structural framework of Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester combines the rigidity of the cycloheptane ring with the reactivity of the amine and ester functionalities. This combination allows for diverse chemical transformations, including nucleophilic substitutions, condensation reactions, and coupling processes, which are pivotal in the synthesis of complex molecular architectures. The presence of the β-(aminomethyl) group further enhances its utility as a building block for peptidomimetics and other bioactive molecules.
In recent years, there has been growing interest in the development of small-molecule modulators that can interact with biological targets with high specificity. The cycloheptane scaffold has been recognized for its potential in designing molecules that can modulate enzyme activity and receptor binding. For instance, derivatives of cycloheptane have been explored for their ability to interact with enzymes involved in metabolic pathways and signal transduction. The introduction of the amine and ester functionalities in Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester provides additional handles for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are critical enzymes that play a central role in numerous cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural features of Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester make it an attractive starting point for designing inhibitors that can selectively target specific kinases. By leveraging its amine and ester groups, chemists can design molecules that mimic natural substrates or interfere with ATP binding sites on kinases.
Recent advancements in computational chemistry have also contributed to the renewed interest in this compound. Molecular modeling studies have demonstrated that derivatives of cycloheptane can effectively bind to protein targets through hydrophobic interactions and hydrogen bonding networks. The β-(aminomethyl) group provides an additional point of interaction through hydrogen bonding or salt bridge formation with polar residues on the protein surface. These insights have guided the design of novel analogs with enhanced binding affinity and selectivity.
The synthesis of Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the formation of the cycloheptane ring through cyclization reactions, followed by functionalization at specific positions to introduce the propanoic acid moiety and the ethyl ester group. The introduction of the β-(aminomethyl) group typically involves nucleophilic addition reactions or reductive amination techniques. These synthetic strategies have been optimized to ensure high yields and purity, making it suitable for further derivatization and application in drug discovery programs.
The pharmacological potential of this compound has been explored through both experimental and computational approaches. In vitro studies have shown that certain derivatives can inhibit the activity of target enzymes with high potency. Additionally, preliminary in vivo studies have indicated promising pharmacokinetic profiles, suggesting that these compounds may be suitable for further development into therapeutic agents. The ability to modify various functional groups on the molecule allows for rapid optimization to improve efficacy and reduce potential side effects.
The role of computational methods in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify lead compounds based on their predicted binding affinity to biological targets. Molecular docking simulations have revealed that derivatives of cycloheptane can effectively bind to kinases and other enzymes relevant to human health. These computational predictions have guided experimental efforts by prioritizing compounds for synthesis and testing.
The future directions for research on Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester are multifaceted. Further exploration into its pharmacological properties is warranted to uncover new therapeutic applications. Additionally, synthetic chemists are continually refining methodologies to improve access to more complex derivatives through efficient synthetic routes. Collaborative efforts between experimentalists and computational chemists will be crucial in translating these findings into tangible benefits for patients.
In conclusion, Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester (CAS No: 2137618-12-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its potential as a scaffold for designing novel therapeutic agents is well-supported by both experimental evidence and computational predictions. As research progresses,this compound is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
2137618-12-1 (Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester) 関連製品
- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)
- 335030-25-6(N,1-Dimethyl-1H-indazole-3-carboxamide)
- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)
- 194804-91-6(4-bromo-2,3-difluoro-benzoic acid)
- 1805490-59-8(Ethyl 4-cyano-2-formyl-5-methylphenylacetate)
- 1895551-25-3(O-2-(1H-indazol-7-yl)ethylhydroxylamine)
- 2228438-20-6(3-(4-chloro-3-methylphenyl)-3,3-difluoropropanoic acid)
- 2166947-04-0((3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride)
- 2229455-90-5(2-(2-aminoethoxy)-5-fluoro-N,N-dimethylaniline)
- 530-91-6(1,2,3,4-Tetrahydronaphthalen-2-ol)


